![molecular formula C22H38CuO4 B079674 Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper CAS No. 14040-05-2](/img/structure/B79674.png)
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper
Overview
Description
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper(II) is a compound with the formula Cu(OCC(CH3)3CHCOC(CH3)3)2. It appears as purple-blue to dark grey granules or crystals . It is used in the preparation of doped graphite-like carbon nitride material .
Synthesis Analysis
This compound can be synthesized by the interaction of copper acetate hydrate with 2,2,6,6-tetramethyl-3,5-heptanedione (TMHD) in methanol solution . The structure of the synthesized compound can be identified by FTIR, 1H NMR, and EI-MS spectroscopy .Molecular Structure Analysis
The molecular structure of Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper(II) has been identified by FTIR, 1H NMR, and EI-MS spectroscopy . The IUPAC Standard InChI for this compound is InChI=1S/2C11H20O2.Cu/c21-10(2,3)8(12)7-9(13)11(4,5)6;/h27,12H,1-6H3;/q;;+2/p-2/b2*8-7-; .Chemical Reactions Analysis
The compound is stable and undergoes O-additions and C-additions . It acts as an air-stable ligand for metal catalysts .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 198 °C (dec.) (lit.) . Its molecular weight is 430.08 .Scientific Research Applications
Metal-Organic Chemical Vapor Deposition (MOCVD)
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper(II) (Cu(TMHD)2) is used in the MOCVD technique, which is a promising process for high-temperature superconductor YBa2Cu3O7-δ (YBCO) preparation . The evaporation characteristics and thermostability of Cu(TMHD)2 in the whole process decide the quality and reproducible results of YBCO film .
Synthesis and Characterization
Cu(TMHD)2 is synthesized by the interaction of copper acetate hydrate with TMHD in methanol solution, and its structure is identified by FTIR, 1H NMR, and EI-MS spectroscopy .
Thermostability Analysis
The thermal property and the kinetics of decomposition of Cu(TMHD)2 are systematically investigated by nonisothermal thermogravimetric analysis methods (TGA) at different heating rates in streams of N2 . The average apparent activation energy of the evaporation process is evaluated by the Ozawa, Kissinger, and Friedman methods .
Evaporation Patterns
The possible conversion function is estimated through the Coats-Redfern method to characterize the evaporation patterns and follows a phase boundary reaction mechanism by the contracting area equation with an average activation energy of 85.1 kJ·mol−1 .
Ligand for Metal Catalysts
2,2,6,6-Tetramethyl-3,5-heptanedione, a component of Cu(TMHD)2, is a bidentate ligand used in the synthesis of stable complexes with lanthanide ions . It acts as an air-stable ligand for metal catalysts in various reactions .
Precursor for MOCVD Production
Cu(TMHD)2 has been routinely employed as a convenient and relatively inexpensive precursor for MOCVD production of the high-temperature superconductor yttrium barium copper oxide (YBa2Cu3O7-δ, YBCO) .
Mechanism of Action
Target of Action
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper, also known as Copper(2+) bis[(3Z)-2,2,6,6-tetramethyl-5-oxo-3-hepten-3-olate] or COPPER(II)-DPM, is a complex compound with copper as the central atom .
Mode of Action
It’s known that the compound can act as a ligand for metal catalysts . This suggests that it may interact with its targets by coordinating with metal ions, thereby influencing the activity of metalloproteins or metal-dependent enzymes.
Safety and Hazards
properties
IUPAC Name |
copper;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H20O2.Cu/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;/q;;+2/p-2/b2*8-7-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIKJQZFNVXWPF-ATMONBRVSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Cu+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Cu+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38CuO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper(II) | |
CAS RN |
14040-05-2 | |
Record name | Copper bis(2,2,6,6-tetramethyl-3,5-heptanedionate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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